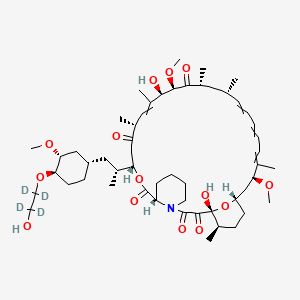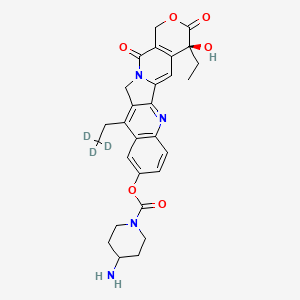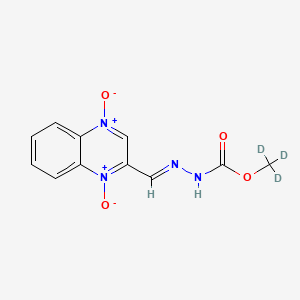
Actarit-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actarit-d4 is a deuterated analog of Actarit, a nonsteroidal anti-inflammatory drug. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions. The molecular formula of this compound is C10H7D4NO3, and it has a molecular weight of 197.22 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Actarit-d4 can be synthesized through various methods, including cogrinding and freeze-drying. These methods involve the interaction of Actarit with γ-cyclodextrin to form inclusion complexes. The cogrinding method uses a vibrating rod mill, while the freeze-drying method involves the removal of solvent under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. This process ensures the incorporation of deuterium atoms into the molecular structure of Actarit, resulting in this compound. The production process is carefully controlled to maintain the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Actarit-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Actarit-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of Actarit in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in the development of new drugs and formulations, as well as in quality control processes
Mécanisme D'action
Actarit-d4 exerts its effects by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been identified as an inhibitor of carbonic anhydrase II, which plays a role in various physiological processes. The inhibition of these enzymes helps reduce inflammation and alleviate symptoms of rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Actarit: The non-deuterated analog of Actarit-d4, used as an anti-inflammatory agent.
Mirabegron M9: Another deuterated compound with similar anti-inflammatory properties.
4-Acetylaminophenylacetic acid: A compound with a similar structure and therapeutic use
Uniqueness of this compound: this compound’s uniqueness lies in its stable isotope labeling, which allows for more precise and detailed studies of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Propriétés
IUPAC Name |
2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)





